molecular formula C12H10BrNO2 B13672115 Ethyl 2-bromoquinoline-7-carboxylate

Ethyl 2-bromoquinoline-7-carboxylate

Cat. No.: B13672115
M. Wt: 280.12 g/mol
InChI Key: YLMDHWSALRJBAX-UHFFFAOYSA-N
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Description

Ethyl 2-bromoquinoline-7-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a bromine atom at the second position and an ethyl ester group at the seventh position of the quinoline ring. The molecular formula of this compound is C12H10BrNO2, and it has a molecular weight of 280.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS) . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the bromination and esterification reactions. The use of microwave irradiation and ultrasonic waves has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of 2-aminquinoline-7-carboxylate or 2-thioquinoline-7-carboxylate.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of ethyl 2-bromoquinoline-7-methanol.

Scientific Research Applications

Ethyl 2-bromoquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-bromoquinoline-7-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 2-chloroquinoline-7-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-iodoquinoline-7-carboxylate: Contains an iodine atom, which may enhance its antimicrobial properties.

    Ethyl 2-fluoroquinoline-7-carboxylate: Fluorine substitution can significantly alter its pharmacokinetic properties.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 2-bromoquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3

InChI Key

YLMDHWSALRJBAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

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